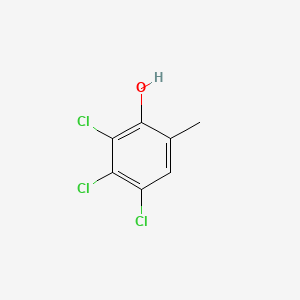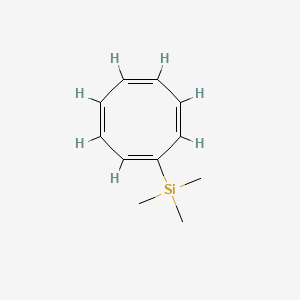
2,4,6-Trichloro-m-cresol
Vue d'ensemble
Description
2,4,6-Trichloro-m-cresol, also known as 2,4,6-trichloro-3-methylphenol, is a chlorinated phenol with the molecular formula C7H5Cl3O and a molecular weight of 211.47 g/mol . This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a methyl-substituted benzene ring. It is commonly used as an intermediate in the synthesis of various chemicals and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
2,4,6-Trichloro-m-cresol can be synthesized through several methods:
Chlorination of m-cresol: This method involves the direct chlorination of m-cresol using chlorine gas in the presence of a catalyst such as iron.
Chlorination of thymol: Thymol can be chlorinated in the presence of iron to produce this compound.
Action of concentrated sulfuric acid: This method involves the reaction of 2,4,4-trichloro-3-methyl-6-isopropyl-D2,5-cyclohexadienone with concentrated sulfuric acid.
Analyse Des Réactions Chimiques
2,4,6-Trichloro-m-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other compounds.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents.
Formation of dimer-type ketals: In the presence of calcium hypochlorite in methanol, this compound can form dimer-type ketals.
Common reagents and conditions used in these reactions include calcium hypochlorite, methanol, and various oxidizing agents. The major products formed from these reactions are quinones and dimer-type ketals .
Applications De Recherche Scientifique
2,4,6-Trichloro-m-cresol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-trichloro-m-cresol involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can target various molecular pathways, including those involved in oxidative stress and cellular metabolism . Its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit the growth of microorganisms .
Comparaison Avec Des Composés Similaires
2,4,6-Trichloro-m-cresol can be compared with other chlorinated phenols, such as:
2,4,6-Trichlorophenol: Similar in structure but lacks the methyl group present in this compound.
2,4-Dichlorophenol: Contains two chlorine atoms instead of three.
4-Chloro-m-cresol: Contains only one chlorine atom and a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
2,4,6-trichloro-3-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAATZDGGZYBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203623 | |
| Record name | 2,4,6-Trichloro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-76-8 | |
| Record name | 2,4,6-Trichloro-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichloro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRICHLORO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0H0QF5KL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















